Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate
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Overview
Description
Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate typically involves the reaction of 3-mercapto-1,2,4-triazole with a suitable pyridazine derivative. One common method involves the condensation of 3-mercapto-1,2,4-triazole with 6-chloropyridazine-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The mercapto group can also form covalent bonds with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate can be compared with other triazolopyridazine derivatives, such as:
3-Methyl-6-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound has similar structural features but different substituents, leading to variations in biological activity and applications.
6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: This derivative is used in the development of high-energy materials due to its explosive properties. The uniqueness of this compound lies in its mercapto and carboxylate groups, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C7H6N4O2S |
---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
methyl 3-sulfanylidene-2H-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C7H6N4O2S/c1-13-6(12)4-2-3-5-8-9-7(14)11(5)10-4/h2-3H,1H3,(H,9,14) |
InChI Key |
VUWAMEGMRDSOOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=NNC2=S)C=C1 |
Origin of Product |
United States |
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